molecular formula C7H5N3O2 B2720820 Triazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 87838-56-0

Triazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2720820
CAS RN: 87838-56-0
M. Wt: 163.136
InChI Key: BVLJZTXTQSMURL-UHFFFAOYSA-N
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Description

Triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound . It’s a part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Cascade Transformations and Precursors of Diazo Compounds

Triazolo[1,5-a]pyridine-3-carboxylic acid serves as a precursor for tautomeric 2-(diazomethyl)pyridines. This methodology provides a convenient tool for synthesizing various nitrogen-containing heterocycles. Both noncatalytic transformations and cascade reactions involving metal carbenes have been explored .

Leishmanicidal Activity

Novel Triazolo[1,5-a]pyridinium salts derived from triazolopyridines have been synthesized and tested for in vitro leishmanicidal activity. These compounds exhibit promising effects against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani parasites .

Fluorescent Chemosensors for Metal Ions

Certain tridentate ligands based on the triazolopyridine-pyridine nucleus possess fluorescent properties. These ligands have been investigated as chemosensors for metal ions, with notable responses observed for ZnTPT+2 .

Synthesis of 1,2,3-Triazolo[1,5-a]pyrazines

Non-fused derivatives of 1,2,3-triazolo[1,5-a]pyrazines are synthesized through intramolecular cyclization of pyrazinyl hydrazones, formation from cyano and amide groups, or reaction with iodopropiolamides. These compounds find applications in various synthetic processes .

Ring–Chain Tautomerism

Triazolo[1,5-a]pyridines exhibit ring–chain tautomerism. Their active use as precursors of diazo compounds has been recently explored, making them valuable in synthetic chemistry .

Metal-Catalyzed Reactions

Rhodium (II) and rhodium (III) catalysts, copper catalysts, palladium catalysts, and other metal catalysts have been employed in reactions involving Triazolo[1,5-a]pyridine-3-carboxylic acid. These reactions lead to diverse products and functionalized derivatives .

Future Directions

Triazole compounds, including Triazolo[1,5-a]pyridine-3-carboxylic acid, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an ongoing need to develop new compounds with excellent antibacterial activity due to the increasing number of multidrug-resistant microbial pathogens .

properties

IUPAC Name

triazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLJZTXTQSMURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid

CAS RN

87838-56-0
Record name [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid
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